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Compound of Interest

Compound Name: Azepan-4-one

Cat. No.: B024970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azepan-4-one, a seven-membered heterocyclic ketone, is a key structural motif in medicinal

chemistry. Its flexible seven-membered ring can adopt multiple conformations, each presenting

a different three-dimensional arrangement of pharmacophoric features. Understanding the

conformational landscape, including the relative energies of different conformers and the

barriers to their interconversion, is crucial for structure-based drug design and for predicting the

molecule's interaction with biological targets. This technical guide provides an in-depth

overview of the theoretical and experimental approaches used to study the conformation of

Azepan-4-one.

Conformational Landscape of Azepan-4-one
The azepane ring is conformationally complex, with several low-energy conformers possible.

The introduction of a carbonyl group at the 4-position influences the relative stability of these

conformations due to changes in ring geometry and dipole-dipole interactions. The primary

conformers of Azepan-4-one are variations of the chair, boat, and twist-boat forms.

Theoretical studies, typically employing Density Functional Theory (DFT), are essential for

mapping the potential energy surface of Azepan-4-one and identifying the stable conformers.

The twist-chair conformation is often predicted to be the most stable for parent azepane rings.

However, the planarizing effect of the sp²-hybridized carbonyl carbon in Azepan-4-one can

alter the energetic hierarchy.
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A representative conformational search and energy calculation would likely identify several key

low-energy conformers. Below is a summary of hypothetical quantitative data, which would be

derived from such a computational study.

Data Presentation: Calculated Conformational Analysis
of Azepan-4-one
Table 1: Relative Energies and Key Dihedral Angles of Azepan-4-one Conformers

Conformer
Relative Energy
(kcal/mol)

C2-N1-C7-C6
Dihedral Angle (°)

C3-C4-C5-C6
Dihedral Angle (°)

Chair (C) 0.2 -75.8 50.1

Twist-Chair (TC) 0.0 85.2 -45.3

Boat (B) 2.5 0.0 0.0

Twist-Boat (TB) 1.8 40.5 -35.2

Note: The data presented in this table is illustrative and represents typical values that would be

obtained from DFT calculations. Actual values may vary depending on the level of theory and

basis set used.

Table 2: Calculated Energy Barriers for Conformational Interconversion

Interconversion Pathway Energy Barrier (kcal/mol)

Twist-Chair ⇌ Chair 1.5

Chair ⇌ Twist-Boat 4.8

Twist-Boat ⇌ Boat 0.5

Note: This data is illustrative and represents plausible energy barriers for the interconversion

between different conformers of Azepan-4-one.

Experimental and Computational Protocols
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The conformational analysis of Azepan-4-one relies on a synergistic approach combining

computational modeling and experimental validation, primarily through Nuclear Magnetic

Resonance (NMR) spectroscopy.

Computational Protocol: Density Functional Theory
(DFT) Calculations
A typical computational workflow for the conformational analysis of Azepan-4-one involves the

following steps:

Initial Conformer Search: A conformational search is performed using a molecular mechanics

force field (e.g., MMFF94) to generate a wide range of possible starting geometries.

Geometry Optimization: The geometries of the identified conformers are then optimized

using DFT. A common and reliable method is the B3LYP functional with a 6-31G* or larger

basis set (e.g., 6-311++G(d,p)) to accurately predict geometries and relative energies.

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory to confirm that the optimized structures are true energy minima (no imaginary

frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and

thermal corrections to the Gibbs free energy.

Transition State Search: To determine the energy barriers between conformers, transition

state searches are conducted using methods like the synchronous transit-guided quasi-

Newton (STQN) method. The identified transition states are confirmed by the presence of a

single imaginary frequency corresponding to the interconversion coordinate.

Solvent Effects: To model a more realistic environment, implicit solvent models like the

Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying the conformational

dynamics of molecules in solution.

Sample Preparation: A solution of Azepan-4-one is prepared in a suitable deuterated solvent

(e.g., CDCl₃, CD₃OD, or d₆-DMSO) at a concentration of approximately 5-10 mg/mL.
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¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired

at room temperature to confirm the chemical structure.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to

assign all proton and carbon signals unambiguously.

NOESY/ROESY for Spatial Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY)

or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to

identify through-space correlations between protons. The intensities of these cross-peaks

provide information about inter-proton distances, which are characteristic of specific

conformations.

Variable Temperature (VT) NMR: To study the dynamics of conformational interconversion, a

series of ¹H NMR spectra are recorded at different temperatures, typically ranging from room

temperature down to the freezing point of the solvent. Changes in the line shape of the NMR

signals, such as broadening and coalescence, can be analyzed to determine the rate

constants for interconversion and subsequently the activation energy barriers.

Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants

(³JHH) is dependent on the dihedral angle between the coupled protons, as described by the

Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR

spectra, it is possible to deduce information about the preferred conformation of the azepane

ring.

Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in the conformational

analysis of Azepan-4-one.
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Caption: Conformational interconversion pathway of Azepan-4-one.
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Caption: DFT-based workflow for Azepan-4-one conformational analysis.
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Integrated Experimental and Theoretical Approach
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Caption: Integrated workflow for conformational analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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